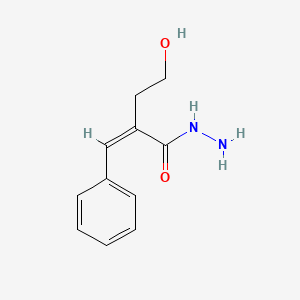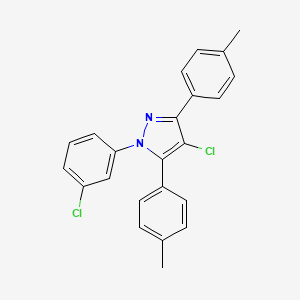![molecular formula C24H26N2O4S B4663941 N,N'-bis[2-(2-methylphenoxy)ethyl]-2,5-thiophenedicarboxamide](/img/structure/B4663941.png)
N,N'-bis[2-(2-methylphenoxy)ethyl]-2,5-thiophenedicarboxamide
Übersicht
Beschreibung
N,N'-bis[2-(2-methylphenoxy)ethyl]-2,5-thiophenedicarboxamide, also known as BPTD, is a compound that has been synthesized and studied for its potential use in scientific research. BPTD is a thiophene-based compound that has shown promise in various applications due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of N,N'-bis[2-(2-methylphenoxy)ethyl]-2,5-thiophenedicarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N,N'-bis[2-(2-methylphenoxy)ethyl]-2,5-thiophenedicarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, as well as the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N,N'-bis[2-(2-methylphenoxy)ethyl]-2,5-thiophenedicarboxamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation and induction of cell death in cancer cells. N,N'-bis[2-(2-methylphenoxy)ethyl]-2,5-thiophenedicarboxamide has also been shown to reduce inflammation and oxidative stress in animal models, indicating its potential as a therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N,N'-bis[2-(2-methylphenoxy)ethyl]-2,5-thiophenedicarboxamide is its unique chemical structure, which allows for its use in various applications. N,N'-bis[2-(2-methylphenoxy)ethyl]-2,5-thiophenedicarboxamide also exhibits low toxicity and good solubility in aqueous solutions, making it suitable for use in biological assays. However, one limitation of N,N'-bis[2-(2-methylphenoxy)ethyl]-2,5-thiophenedicarboxamide is its relatively low potency compared to other compounds, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for the study of N,N'-bis[2-(2-methylphenoxy)ethyl]-2,5-thiophenedicarboxamide, including further investigation of its mechanism of action and potential therapeutic applications. N,N'-bis[2-(2-methylphenoxy)ethyl]-2,5-thiophenedicarboxamide may also be modified to improve its potency and selectivity for specific targets, making it a more effective tool for scientific research. Additionally, N,N'-bis[2-(2-methylphenoxy)ethyl]-2,5-thiophenedicarboxamide may be used in combination with other compounds to enhance its effects and improve its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N,N'-bis[2-(2-methylphenoxy)ethyl]-2,5-thiophenedicarboxamide has been studied for its potential use in various scientific research applications, including as a fluorescent probe for detecting DNA damage and as a potential therapeutic agent for cancer treatment. N,N'-bis[2-(2-methylphenoxy)ethyl]-2,5-thiophenedicarboxamide has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
2-N,5-N-bis[2-(2-methylphenoxy)ethyl]thiophene-2,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-17-7-3-5-9-19(17)29-15-13-25-23(27)21-11-12-22(31-21)24(28)26-14-16-30-20-10-6-4-8-18(20)2/h3-12H,13-16H2,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELVOXWQBICXPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNC(=O)C2=CC=C(S2)C(=O)NCCOC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,5-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4663862.png)

![N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4663883.png)
![1-butyl-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4663888.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B4663890.png)
-1H-pyrrol-2-yl]methyl}-3-piperidinyl)methanone](/img/structure/B4663901.png)

![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B4663917.png)
![N-(2,4-difluorophenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4663921.png)


![6-isopropyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4663939.png)
![ethyl 2-[(cyclopropylcarbonyl)(isobutyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4663956.png)
![ethyl 5-(aminocarbonyl)-2-{[(4-benzyl-1-piperazinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4663959.png)